An In-depth Technical Guide to N-(Chloroacetoxy)succinimide (CAS: 27243-15-8)
An In-depth Technical Guide to N-(Chloroacetoxy)succinimide (CAS: 27243-15-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Chloroacetoxy)succinimide, with the CAS number 27243-15-8, is a reactive chemical compound extensively utilized in bioconjugation and chemical biology. As a bifunctional reagent, it incorporates a succinimidyl ester for amine-reactive conjugation and a chloroacetyl group for subsequent thiol-reactive modifications. This dual reactivity makes it a valuable tool for protein modification, peptide cyclization, and the development of covalent inhibitors. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, complete with detailed experimental protocols and visualizations to aid researchers in their endeavors.
Physicochemical Properties
N-(Chloroacetoxy)succinimide is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 27243-15-8 | [1][2] |
| Molecular Formula | C₆H₆ClNO₄ | [1][2] |
| Molecular Weight | 191.57 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 109-110 °C | [3] |
| Boiling Point (Predicted) | 277.3 ± 42.0 °C | [3] |
| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents. | [4] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Store at -20°C under an inert atmosphere. | [1] |
Synthesis and Stability
Synthesis of N-(Chloroacetoxy)succinimide
A plausible synthetic route is the reaction of N-hydroxysuccinimide with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5]
Stability and Hydrolysis
The stability of N-(Chloroacetoxy)succinimide is crucial for its successful application. Like other N-hydroxysuccinimide esters, it is susceptible to hydrolysis, which competes with the desired aminolysis reaction. The rate of hydrolysis is highly dependent on pH.[6]
-
Acidic Conditions (pH < 6): NHS esters are relatively stable against hydrolysis.
-
Neutral to Slightly Basic Conditions (pH 7-8.5): The rate of hydrolysis increases significantly. This is also the typical pH range for efficient conjugation to primary amines.
-
Basic Conditions (pH > 8.5): Hydrolysis becomes rapid, leading to a significant reduction in conjugation efficiency.[7]
The chloroacetyl group is also susceptible to hydrolysis, particularly at higher pH, to form a hydroxyacetyl group. Therefore, it is critical to perform reactions under optimized pH conditions and to use the reagent promptly after dissolution.
Experimental Protocols
Protocol for N-Terminal Chloroacetylation of Peptides
This protocol describes the chloroacetylation of the N-terminal amine of a peptide synthesized on a solid support.
Materials:
-
Peptide on solid support (e.g., Rink amide resin)
-
N-(Chloroacetoxy)succinimide
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Shaker or vortex mixer
Procedure:
-
If the N-terminal amine of the resin-bound peptide is protected with an Fmoc group, deprotect it by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove residual piperidine.
-
Prepare a solution of N-(Chloroacetoxy)succinimide (5-10 equivalents relative to the peptide) in DMF.
-
Add the N-(Chloroacetoxy)succinimide solution to the resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
After the reaction, wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove excess reagent and byproducts.
-
Dry the resin under vacuum. The N-terminally chloroacetylated peptide is now ready for cleavage from the resin or for on-resin cyclization.
Protocol for Intramolecular Peptide Cyclization
This protocol describes the cyclization of a linear peptide containing an N-terminal chloroacetyl group and a cysteine residue within its sequence. The reaction forms a stable thioether bond.
Materials:
-
N-terminally chloroacetylated peptide with a cysteine residue
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Di-tert-butyl dicarbonate (Boc) anhydride and a suitable base (for side-chain protection if needed)
-
Ammonium bicarbonate or another suitable buffer
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Cleave the chloroacetylated peptide from the solid support using a standard TFA cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide to obtain a fluffy white powder.
-
Dissolve the lyophilized peptide in a suitable buffer for cyclization. A common condition is a dilute solution (e.g., 0.1-1 mg/mL) in aqueous ammonium bicarbonate (pH 7.5-8.5) to facilitate deprotonation of the cysteine thiol. The use of organic co-solvents like acetonitrile or DMF may be necessary for poorly soluble peptides.[8]
-
Monitor the progress of the cyclization reaction by reverse-phase HPLC. The cyclic product will typically have a shorter retention time than the linear precursor.
-
Once the reaction is complete (usually within a few hours to overnight), acidify the reaction mixture with a small amount of acetic acid or TFA to quench the reaction.
-
Purify the cyclic peptide by preparative HPLC.
-
Confirm the identity of the product by mass spectrometry.
Applications in Research and Drug Development
Bioconjugation and Protein Modification
N-(Chloroacetoxy)succinimide is a valuable tool for the site-specific modification of proteins and peptides. The succinimidyl ester reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus, to introduce a chloroacetyl group.[9][10] This "handle" can then be specifically targeted by thiol-containing molecules, such as cysteine residues or thiol-modified probes, to form stable thioether linkages. This two-step approach allows for more controlled and specific bioconjugation compared to direct labeling of amines.
Peptide Cyclization
A major application of N-(Chloroacetoxy)succinimide is in the synthesis of cyclic peptides.[8][11] By introducing a chloroacetyl group at the N-terminus of a peptide and having a cysteine residue elsewhere in the sequence, intramolecular cyclization can be achieved through the formation of a thioether bridge.[11] This method is advantageous as it creates a stable, non-reducible linkage, unlike disulfide bonds. Cyclic peptides often exhibit enhanced biological activity, stability against proteolysis, and improved pharmacokinetic properties compared to their linear counterparts.
Covalent Inhibitor Development
The chloroacetyl group introduced by N-(Chloroacetoxy)succinimide can act as a "warhead" for the development of targeted covalent inhibitors.[5][12][13][14] These inhibitors first bind non-covalently to their target protein, and then the chloroacetyl group reacts with a nearby nucleophilic residue (typically cysteine) in the binding site to form a permanent covalent bond. This irreversible inhibition can lead to enhanced potency and prolonged duration of action, which are desirable characteristics for therapeutic agents.[12][13][14]
Safety and Handling
N-(Chloroacetoxy)succinimide is a reactive chemical and should be handled with appropriate safety precautions in a fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Use a certified respirator if dust is generated.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash thoroughly after handling.
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Conclusion
N-(Chloroacetoxy)succinimide is a versatile and powerful reagent for researchers in chemistry, biology, and drug development. Its ability to introduce a chloroacetyl group onto biomolecules via an amine-reactive succinimidyl ester provides a gateway to a wide range of applications, including the synthesis of stable cyclic peptides and the design of potent covalent inhibitors. By understanding its properties, stability, and reaction conditions, and by following appropriate safety protocols, scientists can effectively harness the potential of this valuable chemical tool to advance their research.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]
- 5. N-(Chloroacetoxy)succinimide | 27243-15-8 | Benchchem [benchchem.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the development of covalent inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
